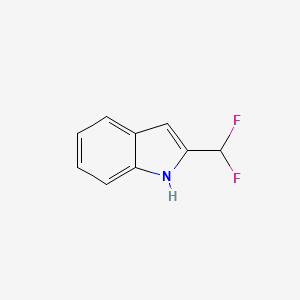

2-(Difluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-5,9,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVLPXJEJXMWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628023 | |

| Record name | 2-(Difluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916914-03-9 | |

| Record name | 2-(Difluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Difluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of the Difluoromethyl Group in Medicinal Chemistry

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug discovery. The difluoromethyl (CHF₂) group, in particular, offers a unique blend of properties that makes it an attractive bioisostere for hydroxyl, thiol, or hydroxymethyl groups. Its ability to modulate lipophilicity, metabolic stability, and target-binding interactions has led to its integration into a growing number of advanced drug candidates.[1] The indole nucleus, a privileged scaffold in a vast array of natural products and pharmaceuticals, when functionalized with a difluoromethyl group at the C-2 position, presents a compelling molecular architecture for novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(difluoromethyl)-1H-indole, offering insights into synthetic strategies, mechanistic underpinnings, and detailed analytical characterization.

I. Strategic Approaches to the Synthesis of this compound

The introduction of a difluoromethyl group onto the indole C-2 position can be achieved through various synthetic strategies, primarily centered around radical difluoromethylation. The choice of method often depends on the desired scale, substrate scope, and tolerance of other functional groups.

Electrochemical Synthesis: A Green and Efficient Pathway

A contemporary and environmentally conscious approach to the C-2 difluoromethylation of indoles is through electrochemical oxidation.[2][3] This method obviates the need for stoichiometric chemical oxidants, relying instead on electrons as traceless reagents.

Reaction Principle:

The core of this strategy involves the anodic oxidation of a difluoromethyl source, typically sodium difluoromethanesulfinate (HCF₂SO₂Na), to generate the difluoromethyl radical (•CHF₂). This radical then undergoes a regioselective addition to the electron-rich C-2 position of the indole ring. Subsequent oxidation and deprotonation yield the desired this compound.

Plausible Mechanism:

The electrochemical synthesis is believed to proceed via a radical pathway, as illustrated below.

Figure 1: Plausible mechanism for electrochemical C-2 difluoromethylation of indole.

Detailed Experimental Protocol (Representative):

-

Electrochemical Setup: An undivided electrochemical cell equipped with a carbon plate anode and a platinum plate cathode is charged with a solution of 1H-indole (1.0 equiv) and sodium difluoromethanesulfinate (2.0 equiv) in a suitable solvent system (e.g., a mixture of acetonitrile and water). A supporting electrolyte, such as tetrabutylammonium tetrafluoroborate (Bu₄NBF₄), is added to ensure conductivity.

-

Electrolysis: A constant current is applied to the cell at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Photocatalytic C-H Difluoromethylation

Visible-light photocatalysis has emerged as a powerful tool for the direct functionalization of C-H bonds.[4] This approach offers mild reaction conditions and avoids the use of harsh reagents.

Reaction Principle:

In this method, a photocatalyst, upon excitation with visible light, initiates a single-electron transfer (SET) process with a suitable difluoromethylating agent, leading to the formation of the difluoromethyl radical. This radical then adds to the indole C-2 position, followed by an oxidative quenching cycle to regenerate the photocatalyst and furnish the product.

Figure 2: Generalized workflow for photocatalytic C-H difluoromethylation.

Key Considerations:

-

Difluoromethylating Agents: A variety of reagents can serve as the difluoromethyl source, including sulfonium salts and sulfones.

-

Photocatalysts: Organic dyes or iridium/ruthenium complexes are commonly employed as photocatalysts.

-

Oxidant: An external oxidant is often required to complete the catalytic cycle. Molecular oxygen (O₂) from the air can serve as a green and sustainable oxidant.[4]

Other Radical-Based Methodologies

The generation of the difluoromethyl radical can also be achieved through other means, such as:

-

Decomposition of Radical Precursors: Reagents like those derived from difluoroacetic acid can be induced to generate •CHF₂ radicals under thermal or photochemical conditions.

-

Copper-Mediated Reactions: Copper catalysts can facilitate the reaction between indoles and difluoromethyl sources, although this may require harsher conditions or pre-functionalized starting materials.

II. Comprehensive Characterization of this compound

Spectroscopic Data Summary

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Multiplets in the range of δ 7.0-7.8 ppm. Indole NH: A broad singlet typically downfield (> δ 8.0 ppm). C3-H: A singlet or doublet in the aromatic region. CHF₂: A triplet in the range of δ 6.5-7.5 ppm with a characteristic ¹JHF coupling constant of approximately 50-60 Hz. |

| ¹³C NMR | Aromatic Carbons: Signals in the range of δ 110-140 ppm. C2: A triplet due to ¹JCF coupling, typically in the range of δ 120-135 ppm. CHF₂: A triplet with a large ¹JCF coupling constant (approx. 230-250 Hz). |

| ¹⁹F NMR | A doublet in the range of δ -90 to -130 ppm (referenced to CFCl₃), with a coupling constant corresponding to the ¹JHF observed in the ¹H NMR spectrum. |

| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z: C₉H₇F₂N [M+H]⁺. The exact mass should be calculated and compared to the observed mass to confirm the elemental composition. Fragmentation Pattern: Expect initial loss of small neutral molecules like HF. |

III. The Significance and Future Outlook

The synthesis of this compound provides access to a valuable building block for the development of novel pharmaceuticals and agrochemicals. The unique electronic properties and metabolic stability conferred by the difluoromethyl group make this scaffold a prime candidate for lead optimization in various therapeutic areas. The development of greener and more efficient synthetic methodologies, such as the electrochemical and photocatalytic approaches highlighted in this guide, will undoubtedly accelerate the exploration of the chemical space around this promising core structure. As our understanding of the intricate roles of fluorine in molecular recognition deepens, the importance of synthons like this compound is set to grow, paving the way for the next generation of innovative chemical entities.

References

-

Zhang, D., Chang, W., Li, Y., Zhan, S., Pan, J., Cai, S., Li, N., Yang, X., & Fang, Z. (2023). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry, 21(21), 4440-4444. [Link]

-

Li, X., et al. (2020). Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

-

Prakash, G. K. S., et al. (2015). Direct S-difluoromethylation of thiols using the Ruppert-Prakash reagent. Angewandte Chemie International Edition, 54(14), 4344-4347. [Link]

-

Petko, K. I., & Filatov, A. (2018). New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. French-Ukrainian Journal of Chemistry, 6(1), 101-108. [Link]

-

Mo, K., Zhou, X., & Zhao, Y. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(15), 2894-2898. [Link]

-

Yi, C., et al. (2022). Novel difluoromethyl-containing 1-((4-methoxy-3-(piperazin-1-yl)phenyl)sulfonyl)-1H-indole scaffold as potent 5-HT6R antagonists: Design, synthesis, biological evaluation, and early in vivo cognition-enhancing studies. Bioorganic & Medicinal Chemistry, 70, 116917. [Link]

-

Tlili, A., & Billard, T. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7034-7088. [Link]

-

Das, S., & Maiti, D. (2022). Difluoromethylation of heterocycles via a radical process. Organic Chemistry Frontiers, 9(18), 5035-5056. [Link]

-

Wang, Q., et al. (2020). Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications, 11(1), 638. [Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Direct C-H difluoromethylation of heterocycles via organic photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(Difluoromethyl)-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and bioactive natural products. The strategic incorporation of fluorine-containing functional groups is a widely employed strategy to modulate the physicochemical and pharmacokinetic properties of lead compounds. This guide provides a comprehensive technical overview of 2-(Difluoromethyl)-1H-indole, a molecule of significant interest in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established synthetic methodologies, the known properties of the parent indole nucleus, and the well-characterized electronic effects of the difluoromethyl (CHF₂) group. We present a plausible synthetic pathway, predict key physicochemical parameters with clear scientific rationale, and forecast the expected spectroscopic signatures of the molecule. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this important fluorinated heterocycle.

Introduction: The Strategic Value of the this compound Moiety

The indole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its aromatic, bicyclic structure allows for diverse functionalization, enabling fine-tuning of a molecule's steric and electronic profile.

The difluoromethyl (CHF₂) group, in particular, has emerged as a valuable substituent in modern drug design. It serves as a bioisostere for hydroxyl, thiol, or amine groups, but with significantly enhanced metabolic stability.[1] Crucially, the CHF₂ group possesses a unique combination of properties:

-

Modulated Lipophilicity: It increases lipophilicity compared to a simple hydrogen or hydroxyl group, which can improve cell membrane permeability.[1]

-

Hydrogen Bond Donor Capacity: The hydrogen atom on the difluoromethyl group is sufficiently polarized by the adjacent fluorine atoms to act as a weak hydrogen bond donor, enabling novel interactions with protein targets.[2][3]

-

Metabolic Stability: The high strength of the carbon-fluorine bond makes the CHF₂ group resistant to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.[3]

-

Electron-Withdrawing Nature: The CHF₂ group is a moderate electron-withdrawing substituent, which can significantly influence the electronics of the indole ring, affecting properties like the acidity of the N-H proton and the reactivity of the scaffold.[4][5]

Positioning the CHF₂ group at the C2-position of the indole ring is of particular strategic importance. The C2-position is less nucleophilic than the C3-position and substitution at this site can block potential metabolic pathways while directing further functionalization to other positions on the ring. This guide will therefore explore the synthesis and resulting physicochemical properties of this compound in detail.

Synthesis and Purification

While a dedicated, optimized synthesis for this compound is not widely published, a highly plausible and effective route can be designed based on modern C-H functionalization techniques. An electrochemical approach offers a green, efficient, and catalyst-free method for the direct C2-difluoromethylation of indoles.[6][7]

Proposed Synthetic Workflow: Electrochemical C2-Difluoromethylation

This protocol is adapted from established procedures for the C2-difluoromethylation of indole derivatives.[6][7] The reaction proceeds via a radical pathway, where an electrochemically generated difluoromethyl radical attacks the electron-rich indole ring, with a preference for the C2-position under these conditions.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory safety conditions.

-

Cell Assembly: Equip an undivided electrochemical cell with two graphite plate electrodes positioned parallel to each other.

-

Reagent Charging: To the cell, add 1H-indole (1.0 equivalent), sodium difluoromethanesulfinate (HCF₂SO₂Na, 2.0 equivalents), and a supporting electrolyte such as tetra-n-butylammonium tetrafluoroborate (nBu₄NBF₄, 0.2 equivalents).

-

Solvent Addition: Add a solvent mixture, typically acetonitrile and water (e.g., 9:1 v/v), to dissolve the reagents and submerge a significant portion of the electrodes.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Electrolysis: Stir the mixture and begin the electrolysis by applying a constant current (e.g., 10 mA) at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting indole is consumed.

-

Workup: Upon completion, terminate the electrolysis. Remove the acetonitrile under reduced pressure. Dilute the remaining aqueous residue with water and extract the product with an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality and Justification:

-

HCF₂SO₂Na: This salt is an inexpensive, stable, and easy-to-handle source of the difluoromethyl radical (•CHF₂) upon electrochemical oxidation.[7]

-

Electrochemical Method: This approach avoids the need for stoichiometric chemical oxidants or metal catalysts, offering a greener and often more selective synthetic route.[6]

-

Undivided Cell: Simplifies the experimental setup.

-

Graphite Electrodes: Carbon-based electrodes are inexpensive, robust, and effective for this type of transformation.

Physicochemical Properties

The following section details the core physicochemical properties of this compound. Where experimental data is unavailable, scientifically justified predictions are provided based on the parent indole structure and known effects of the difluoromethyl substituent.

Caption: Chemical structure of this compound.

Table 1: Summary of Physicochemical Properties

| Property | Value | Rationale / Reference |

| Molecular Formula | C₉H₇F₂N | Calculated |

| Molecular Weight | 167.16 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | Based on indole and other solid fluorinated indoles.[8] |

| Melting Point (°C) | 110 - 120 (Predicted) | Higher than indole (52-54 °C) due to increased molecular weight, polarity (C-F bonds), and potential for C-F•••H-N intermolecular hydrogen bonding, leading to more stable crystal lattice packing. Predicted to be similar to or slightly higher than 2-(trifluoromethyl)-1H-indole (106-110 °C).[8] |

| Boiling Point (°C) | > 260 (Predicted) | Expected to be significantly higher than indole (~254 °C) due to increased molecular weight and dipole moment.[8] |

| Solubility | Soluble in common organic solvents (e.g., EtOAc, DCM, Acetone); Sparingly soluble in non-polar solvents (e.g., Hexane); Poorly soluble in water (Predicted). | The polar CHF₂ group and N-H bond suggest solubility in polar organic solvents. The overall increase in molecular size and hydrophobicity from the parent indole suggests low aqueous solubility.[8] |

| logP (Octanol/Water) | 2.5 - 3.0 (Predicted) | Indole has a logP of 2.14.[8] The CHF₂ group is more lipophilic than hydrogen, thus an increase is expected. |

| pKa (N-H Acidity) | 14 - 15 (in H₂O) (Predicted) | The pKa of indole's N-H is ~16.2.[9] The CHF₂ group is moderately electron-withdrawing, which stabilizes the resulting indolide anion upon deprotonation, thereby increasing the acidity (lowering the pKa) of the N-H proton.[4][5] |

| pKa (Basicity) | < -3.6 (Predicted) | The pKa of protonated indole (at C3) is -3.6.[9] The electron-withdrawing CHF₂ group at C2 will further destabilize the positive charge of the conjugate acid, making the molecule a weaker base. |

Predicted Spectroscopic Profile

The structural confirmation of this compound would rely on a combination of spectroscopic techniques. The expected key features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Indole Protons: A complex multiplet pattern between δ 7.0-7.8 ppm for the five aromatic protons on the indole core.

-

N-H Proton: A broad singlet typically above δ 8.0 ppm, which is exchangeable with D₂O.

-

CHF₂ Proton: The most characteristic signal will be a triplet between δ 6.5-7.5 ppm. The triplet multiplicity arises from the coupling to the two equivalent fluorine atoms (JH-F ≈ 50-60 Hz).

-

-

¹³C NMR:

-

Indole Carbons: Eight signals are expected for the aromatic carbons of the indole core.

-

C2-Carbon: The carbon at the C2 position, directly attached to the CHF₂ group, will appear as a triplet due to one-bond C-F coupling (¹JC-F ≈ 230-250 Hz).

-

CHF₂ Carbon: The carbon of the difluoromethyl group will also appear as a triplet with a similar large coupling constant.

-

-

¹⁹F NMR:

-

The spectrum will show a single resonance for the two equivalent fluorine atoms, which will appear as a doublet due to coupling with the single adjacent proton (JF-H ≈ 50-60 Hz).

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹, characteristic of the indole N-H stretch.

-

C-H Aromatic Stretch: Multiple sharp bands above 3000 cm⁻¹.

-

C-F Stretch: Strong, characteristic absorbance bands in the fingerprint region, typically between 1150-1050 cm⁻¹.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺•): The mass spectrum under electron ionization (EI) would show a prominent molecular ion peak at m/z = 167.16. High-resolution mass spectrometry (HRMS) should confirm the elemental composition of C₉H₇F₂N.

Stability and Handling

-

Stability: Indoles are generally susceptible to degradation upon exposure to strong acids, light, and air.[8] While the electron-withdrawing nature of the CHF₂ group may slightly decrease the ring's susceptibility to oxidation compared to electron-rich indoles, standard precautions should be taken. The compound should be stored in a cool, dark place under an inert atmosphere.

-

Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn when handling this compound. Operations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a heterocyclic building block with high potential in medicinal chemistry and drug discovery. Its synthesis is accessible through modern electrochemical methods. The molecule's key physicochemical characteristics are dominated by the interplay between the aromatic indole core and the unique electronic properties of the C2-difluoromethyl substituent. This group enhances lipophilicity, provides a site for hydrogen bond donation, and is expected to increase the acidity of the N-H proton while conferring metabolic stability. The predicted spectroscopic signatures, particularly the characteristic H-F and C-F coupling patterns in NMR, provide a clear roadmap for its unambiguous identification. This guide provides a foundational understanding for scientists aiming to incorporate this valuable moiety into their research and development programs.

References

- This reference is not available.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 798, Indole. Retrieved from [Link].

-

Pan, F., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available from: [Link].

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link].

-

Saavedra, J. E., et al. (2015). Descriptors, Structural and Spectroscopic Properties of Heterocyclic Derivatives of Importance for Health and the Environment. ResearchGate. Available from: [Link].

-

American Elements. (n.d.). 1-(difluoromethyl)-1H-indole-3-carbonitrile. Retrieved from [Link].

-

Wikipedia contributors. (n.d.). Indole. In Wikipedia. Retrieved from [Link].

-

Royal Society of Chemistry. (n.d.). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry. Retrieved from [Link].

-

MDPI. (n.d.). Peculiarities of the Spatial and Electronic Structure of 2-Aryl-1,2,3-Triazol-5-Carboxylic Acids and Their Salts on the Basis of Spectral Studies and DFT Calculations. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines. PubMed Central. Retrieved from [Link].

-

ResearchGate. (n.d.). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Retrieved from [Link].

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available from: [Link].

-

ResearchGate. (n.d.). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link].

-

ResearchGate. (n.d.). Visible-light-initiated tandem synthesis of difluoromethylated oxindoles. Retrieved from [Link].

-

Rueping, M., et al. (2022). Visible-Light-Induced C–F Bond Activation for the Difluoroalkylation of Indoles. Organic Letters. Available from: [Link].

-

SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link].

-

Leito, I., et al. (2021). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Omega. Available from: [Link].

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link].

-

Gouverneur, V., et al. (2024). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PubMed Central. Available from: [Link].

-

ResearchGate. (n.d.). Different approaches to C2 functionalized indole derivatives. Retrieved from: [Link].

-

Cheméo. (n.d.). Chemical Properties of 1H-Indole, 2,3-dihydro-. Retrieved from [Link].

-

Beilstein Journals. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Retrieved from [Link].

-

Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link].

-

ResearchGate. (n.d.). Synthesis of 2‐(Chlorodifluoromethyl)indoles for Nucleophilic Halogen Exchange with [F]Fluoride. Retrieved from: [Link].

-

SlideShare. (n.d.). Preparation and Properties of INDOLE. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177793144, ethyl 6-(difluoromethyl)-1H-indole-2-carboxylate. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22928928, 2-fluoro-1H-indole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10932124, 2-(trifluoromethyl)-1H-indole. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9942185, 6-Fluoro-2-methyl-1H-indole. Retrieved from [Link].

Sources

- 1. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 6. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Indole - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2-(Difluoromethyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, often imparting desirable pharmacokinetic and physicochemical properties to bioactive molecules. The difluoromethyl group, in particular, serves as a bioisostere for hydroxyl and thiol moieties, enhancing metabolic stability and modulating acidity. This guide provides an in-depth analysis of the expected spectroscopic data for 2-(Difluoromethyl)-1H-indole, a valuable building block in drug discovery. By synthesizing data from analogous structures and first principles, this document serves as a practical reference for the identification and characterization of this important fluorinated indole.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, present in a vast array of natural products and synthetic drugs.[1] The strategic placement of fluorine atoms can profoundly influence a molecule's properties, including lipophilicity, metabolic stability, and binding affinity. The 2-(difluoromethyl) substitution on the indole ring is of particular interest as it can act as a hydrogen bond donor and mimic the properties of other functional groups, making it a valuable motif in the design of novel therapeutics.[2]

This guide will provide a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While direct experimental data for this specific molecule is not widely published, the following sections will present a detailed, predictive analysis based on established spectroscopic principles and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for the indole core protons and the difluoromethyl group. The difluoromethyl proton will present as a triplet due to coupling with the two equivalent fluorine atoms.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | 8.1 - 8.3 | br s | - |

| H3 | 6.6 - 6.8 | t | JH,F ≈ 2-3 Hz |

| H4 | 7.6 - 7.7 | d | J ≈ 8.0 Hz |

| H5 | 7.1 - 7.2 | t | J ≈ 7.5 Hz |

| H6 | 7.0 - 7.1 | t | J ≈ 7.5 Hz |

| H7 | 7.5 - 7.6 | d | J ≈ 8.0 Hz |

| -CHF₂ | 6.8 - 7.0 | t | ²JH,F ≈ 55-60 Hz |

Causality Behind Predictions: The chemical shifts are estimated based on the known spectrum of indole[3][4] and the introduction of an electron-withdrawing difluoromethyl group at the C2 position. This group is expected to deshield adjacent protons, particularly H3. The characteristic triplet for the -CHF₂ proton arises from its coupling to two fluorine atoms, with a typical geminal coupling constant in the range of 55-60 Hz.[5] The smaller triplet splitting on H3 is due to a four-bond coupling to the difluoromethyl protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show the eight carbons of the indole ring and the carbon of the difluoromethyl group. The latter will appear as a triplet due to one-bond coupling with the two fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C2 | 138 - 142 | t | ¹JC,F ≈ 230-240 Hz |

| C3 | 103 - 105 | t | ³JC,F ≈ 3-5 Hz |

| C3a | 128 - 130 | s | - |

| C4 | 121 - 123 | s | - |

| C5 | 122 - 124 | s | - |

| C6 | 120 - 122 | s | - |

| C7 | 111 - 113 | s | - |

| C7a | 136 - 138 | s | - |

| -CHF₂ | 112 - 116 | t | ¹JC,F ≈ 235-245 Hz |

Causality Behind Predictions: The chemical shifts are estimated based on data for substituted indoles.[6][7] The large one-bond C-F coupling constant is a hallmark of fluorinated carbons. The carbon of the difluoromethyl group itself will also be a triplet with a large coupling constant.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the difluoromethyl group. It is expected to show a single resonance.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -110 to -130 | d | ²JF,H ≈ 55-60 Hz |

Causality Behind Predictions: The chemical shift range for difluoromethyl groups attached to an aromatic ring typically falls within this region.[8][9] The signal will be a doublet due to coupling with the geminal proton.[10][11]

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical spectral width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical spectral width: 0 to 160 ppm.

-

-

¹⁹F NMR Acquisition:

-

Tune the spectrometer to the ¹⁹F frequency.

-

Use a proton-coupled ¹⁹F experiment to observe the doublet splitting.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Typical spectral width: -50 to -250 ppm.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the indole ring and the C-F bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3450 | Medium, Sharp | N-H stretch |

| 3100 - 3150 | Medium | Aromatic C-H stretch |

| 1600 - 1620 | Medium | C=C stretch (aromatic) |

| 1450 - 1470 | Strong | C=C stretch (aromatic) |

| 1050 - 1150 | Strong, Broad | C-F stretch |

| 740 - 760 | Strong | C-H bend (ortho-disubstituted benzene) |

Causality Behind Predictions: The N-H stretch is a characteristic feature of indoles.[12] Aromatic C-H stretches appear above 3000 cm⁻¹.[13] The strong absorptions in the 1050-1150 cm⁻¹ region are indicative of the C-F stretching vibrations of the difluoromethyl group. The out-of-plane C-H bending in the 740-760 cm⁻¹ range suggests an ortho-disubstituted benzene ring pattern, consistent with the indole structure.[14]

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or acquire the spectrum in a suitable solvent that has minimal overlapping absorptions.

-

-

Data Acquisition:

-

Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure solvent and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation.

Predicted Mass Spectrometry Data

-

Molecular Ion (M⁺): m/z = 167.05

-

Major Fragmentation Pathways:

-

Loss of a fluorine atom: [M - F]⁺, m/z = 148

-

Loss of CHF₂ radical: [M - CHF₂]⁺, m/z = 116

-

Retro-Diels-Alder type fragmentation of the indole ring.

-

Causality Behind Predictions: The molecular weight is calculated based on the atomic masses of the constituent elements. The fragmentation pattern is predicted based on the known fragmentation of indoles[15] and the presence of the difluoromethyl group. The C-F bonds are strong, but fragmentation can occur under electron ionization. The loss of the entire difluoromethyl group is also a plausible fragmentation pathway. A high-resolution mass spectrometry (HRMS) measurement would provide the exact mass, confirming the elemental composition.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will induce fragmentation. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that will primarily yield the molecular ion.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Caption: Workflow for Mass Spectrometry data acquisition.

Synthesis Outline

While this guide focuses on spectroscopic characterization, a plausible synthetic route is essential context. A common approach to synthesizing 2-substituted indoles involves the Fischer indole synthesis. For this compound, a potential route could involve the reaction of phenylhydrazine with 1,1-difluoro-3-butanone, followed by acid-catalyzed cyclization. Alternatively, direct C-H difluoromethylation of an appropriately protected indole derivative could be explored.[16]

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, researchers can confidently identify and characterize this valuable fluorinated building block. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As the importance of fluorinated motifs in drug discovery continues to grow, a thorough understanding of their spectroscopic properties is indispensable for the advancement of medicinal chemistry.

References

-

An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

-

New N-difluoromethylindoles: features of N-difluoromethylation of indoles with electron-donor or electron-withdrawing substituents. ResearchGate. [Link]

-

1H-Indole, 2-methyl-. NIST WebBook. [Link]

-

Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. [Link]

-

Visible-light-initiated tandem synthesis of difluoromethylated oxindoles in 2-MeTHF under additive-, metal catalyst-, external photosensitizer-free and mild conditions. ResearchGate. [Link]

-

1H-Indole, 2-methyl-. NIST WebBook. [Link]

-

The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. ResearchGate. [Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). HMDB. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. PMC - NIH. [Link]

-

A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition. PMC - NIH. [Link]

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. The Royal Society of Chemistry. [Link]

-

19Flourine NMR. University of Ottawa. [Link]

-

Synthesis of Fluorinated Spiroindolenines by Transition Metal-Catalyzed Indole Dearomatizations. ChemRxiv. [Link]

-

FT-IR spectrum of control indole. ResearchGate. [Link]

-

19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC - NIH. [Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy. Anasazi Instruments. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

-

1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in... ResearchGate. [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

-

1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. AWS. [Link]

-

CHEMOENZYMATIC TRANSFORMATIONS OF INDOLE AND AZAINDOLE CONTAINING NATURAL PRODUCT ANALOGS USING. ShareOK. [Link]

-

Indole derivatization procedures for electron capture negative chemical ionization mass spectrometry: identification of 1-methyl-1,2,3,4-tetrahydro-beta-carboline in rat brain and lung. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. ias.ac.in [ias.ac.in]

- 7. rsc.org [rsc.org]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 10. researchgate.net [researchgate.net]

- 11. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(Difluoromethyl)-1H-indole Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional architecture of a molecule is paramount. It is the key that unlocks insights into a compound's physicochemical properties, metabolic stability, and mechanism of action. This guide provides a comprehensive technical overview of the methodologies and critical interpretations involved in the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(difluoromethyl)-1H-indole derivatives, a class of compounds of increasing importance in modern pharmacology.

The Ascendant Role of the this compound Scaffold in Medicinal Chemistry

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and synthetic drugs[1]. The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, often enhancing metabolic stability, membrane permeability, and binding affinity[2][3]. The difluoromethyl (-CHF₂) group, in particular, offers a unique combination of properties that make it highly attractive for molecular design.

Unlike the more common trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses an acidic proton capable of acting as a hydrogen bond donor, allowing it to serve as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups[4][5]. This unique hydrogen bonding capacity can introduce critical new interactions with biological targets, enhancing binding affinity and specificity[4][5]. Furthermore, the strong electron-withdrawing nature and lipophilicity of the -CHF₂ group can significantly modulate the electronic profile and pharmacokinetic properties of the parent indole molecule[6].

Therefore, a precise understanding of how the 2-(difluoromethyl) substituent influences the crystal packing and intermolecular interactions of the indole scaffold is not merely an academic exercise; it is a critical component of rational drug design, guiding the optimization of lead compounds into viable drug candidates.

Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid[7][8][9]. The technique provides unambiguous determination of bond lengths, bond angles, and the overall molecular conformation, which collectively dictate the macroscopic properties of the material[7][8].

Experimental Workflow: From Powder to Solved Structure

The journey from a synthesized compound to a fully refined crystal structure is a meticulous process. Each step is critical for the acquisition of high-quality data that will yield an accurate and reliable structure.

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol

The following provides a generalized, yet detailed, protocol for the structural determination of a this compound derivative.

1. Crystal Growth and Selection:

-

Rationale: The quality of the final structure is fundamentally limited by the quality of the single crystal. Slow, controlled crystallization promotes the formation of a well-ordered, single lattice without significant defects.

-

Methodology:

-

Dissolve the highly purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane, ethyl acetate, methanol) to near saturation.

-

Employ a slow crystallization technique. Slow evaporation of the solvent from a loosely covered vial is most common. Alternatively, vapor diffusion (diffusing a poor solvent into a solution of the compound in a good solvent) or slow cooling of a saturated solution can be effective.

-

Once crystals form, inspect them under a polarizing microscope. Ideal crystals will be optically clear, have well-defined faces, and be between 30-300 microns in their largest dimension[8]. Select an unfractured, single crystal for mounting.

-

2. Crystal Mounting and Data Collection:

-

Rationale: To minimize thermal vibrations of the atoms, which can smear the electron density and degrade data quality, data is typically collected at low temperatures (cryo-cooling).

-

Methodology:

-

Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation.

-

Mount the crystal on a suitable holder, such as a nylon loop or a glass fiber[10].

-

Mount the holder onto the goniometer head of the single-crystal X-ray diffractometer.

-

Cool the crystal to the data collection temperature, typically 100 K, using a stream of cold nitrogen gas.

-

Collect a series of initial diffraction images to determine the unit cell parameters and assess the crystal quality.

-

Proceed with a full data collection strategy, which involves rotating the crystal through a range of angles while irradiating it with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation) and recording the diffracted X-ray intensities on a detector[7].

-

3. Structure Solution and Refinement:

-

Rationale: The diffraction pattern is a reciprocal space representation of the crystal lattice. Mathematical methods are required to translate these intensities back into a real-space model of the atomic arrangement (electron density map). This initial model is then refined to best fit the experimental data.

-

Methodology:

-

The raw diffraction data is integrated, scaled, and corrected for experimental factors (e.g., absorption) to produce a list of reflection intensities.

-

The crystallographic phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using iterative cycles of least-squares minimization, adjusting atomic positions and displacement parameters to improve the agreement between the calculated and observed diffraction data (minimizing the R-factor).

-

Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions and refined using a riding model.

-

The final structure is validated for geometric correctness and to ensure no features have been modeled incorrectly. The results are typically reported in a standard Crystallographic Information File (CIF).

-

Key Structural Features and Intermolecular Interactions

While a publicly available crystal structure for a simple this compound was not identified at the time of this writing, analysis of closely related fluorinated indole structures allows for an authoritative projection of the key interactions that govern their crystal packing. For illustrative purposes, we will reference the known crystal structure of 2-(4-Fluorophenyl)-3-methyl-1H-indole[6].

Representative Crystallographic Data

The following table presents typical crystallographic data that would be obtained for a derivative of this class. The data shown is for the analogue 2-(4-Fluorophenyl)-3-methyl-1H-indole[6].

| Parameter | 2-(4-Fluorophenyl)-3-methyl-1H-indole[6] |

| Chemical Formula | C₁₅H₁₂FN |

| Formula Weight | 225.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.790 (3) |

| b (Å) | 17.125 (6) |

| c (Å) | 8.811 (4) |

| β (°) | 110.274 (9) |

| Volume (ų) | 1102.7 (8) |

| Z | 4 |

| Temperature (K) | 93 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Final R₁ [I > 2σ(I)] | 0.065 |

| wR₂(all data) | 0.195 |

Analysis of Non-Covalent Interactions

The crystal packing of these derivatives is a delicate balance of various non-covalent interactions. The -CHF₂ group, alongside the indole's N-H group, introduces a rich landscape of potential interactions that are critical to the supramolecular assembly.

Caption: Key intermolecular interactions in this compound derivatives.

-

N-H···π Interactions: A prominent feature in many indole crystal structures is the interaction of the acidic N-H proton with the electron-rich π-system of an adjacent indole ring. In the structure of 2-(4-Fluorophenyl)-3-methyl-1H-indole, this interaction links molecules into chains[6]. This motif is highly likely to be present in this compound derivatives and is a significant contributor to the overall packing energy.

-

C-H···N/O Hydrogen Bonds: The defining feature of the -CHF₂ group is its ability to act as a hydrogen bond donor[4][5]. The acidic C-H proton can form hydrogen bonds with suitable acceptors, such as the nitrogen atom of a neighboring indole or other functional groups within the molecule (e.g., carbonyls, sulfonyls). These directional interactions can exert significant control over the supramolecular architecture.

-

Weak C-F···H and C-F···π Interactions: While often considered weak, interactions involving the fluorine atoms can play a crucial role in stabilizing the crystal lattice. These can include short contacts between a fluorine atom and a hydrogen atom on a neighboring molecule (C-F···H) or interactions between a fluorine atom and the π-system of an indole ring.

Implications for Drug Development

A detailed crystal structure analysis provides invaluable, actionable intelligence for the drug development process:

-

Structure-Activity Relationship (SAR) Confirmation: It provides definitive proof of a compound's constitution and stereochemistry, validating the synthetic route and confirming the exact molecule responsible for the observed biological activity.

-

Pharmacophore Modeling: The precise conformation of the molecule in the solid state can inform pharmacophore models, helping to understand how the molecule presents its key recognition features (e.g., hydrogen bond donors/acceptors, lipophilic regions) to its biological target.

-

Physicochemical Property Prediction: Crystal packing and intermolecular forces directly influence properties like melting point, solubility, and dissolution rate. Understanding these forces can aid in the prediction and engineering of solid-state properties crucial for formulation and bioavailability.

-

Polymorph Screening: A single compound can often crystallize in multiple forms (polymorphs), each with different physical properties and stability. SC-XRD is the definitive method for identifying and characterizing these different polymorphic forms, which is a critical regulatory requirement for active pharmaceutical ingredients (APIs).

By integrating high-resolution structural data into the drug discovery pipeline, research teams can make more informed decisions, accelerating the optimization of potent and developable drug candidates.

References

-

Schmelter, J. M., et al. (2011). 2-(4-Fluorophenyl)-3-methyl-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1606. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Creative Biostructure. Available at: [Link]

-

Ni, C., & Hu, J. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8847. Available at: [Link]

-

Leroux, F. R., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. RSC Medicinal Chemistry, 12(9), 1436-1450. Available at: [Link]

-

Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

- Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Google Cloud.

-

Chakkaravarthi, G., et al. (2015). Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o133–o135. Available at: [Link]

-

El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 11(48), 30209-30245. Available at: [Link]

-

Logic Vision Labs. (2026). Spotlight on Fluorinated Indoles: Enhancing Chemical Synthesis. Logic Vision Labs. Available at: [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

-

Madhan, B., et al. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 28–34. Available at: [Link]

-

MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Crystal structure of (2-methyl-1-phenylsulfonyl-1H-indol-3-yl)(phenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 6-(difluoromethyl)-1h-indole-2-carboxylic acid (C10H7F2NO2) [pubchemlite.lcsb.uni.lu]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. 2-(4-Fluorophenyl)-3-methyl-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Difluorocarbene enables to access 2-fluoroindoles from ortho-vinylanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and X-ray structure of stable 2H-isoindoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. DSpace [repository.kaust.edu.sa]

An In-depth Technical Guide to the Biological Activity of Indole Compounds with Difluoromethyl Groups

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Among fluorinated moieties, the difluoromethyl (CF2H) group offers a unique constellation of properties that significantly enhances the therapeutic potential of bioactive scaffolds. This guide provides an in-depth technical exploration of the biological activity of indole compounds functionalized with the difluoromethyl group. The indole scaffold, a privileged structure in numerous natural products and pharmaceuticals, provides a versatile framework for engaging a multitude of biological targets.[1][2] When combined with the distinct physicochemical advantages of the CF2H group—including its role as a lipophilic hydrogen bond donor and a metabolically stable bioisostere—the resulting molecules present a compelling opportunity for the development of next-generation therapeutics.[3][4][5] This document elucidates the rationale behind this chemical strategy, details synthetic considerations, explores diverse biological activities, and provides validated experimental protocols for their assessment.

The Difluoromethyl Group: A Strategic Asset in Modulating Molecular Properties

The introduction of a difluoromethyl group is not merely an incremental substitution but a strategic decision to imbue a molecule with a unique set of properties that can profoundly influence its pharmacokinetic and pharmacodynamic profile. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety retains an acidic proton, enabling it to act as a weak hydrogen bond donor, a critical interaction for enhancing binding specificity and affinity at the target site.[4][6][7]

1.1. Bioisosterism and Physicochemical Profile

The CF2H group serves as an effective bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[3][4][6] This substitution often preserves or enhances biological activity while improving key drug-like properties. The strong carbon-fluorine bonds confer significant metabolic stability, protecting the molecule from oxidative metabolism and thereby extending its biological half-life.[6][8] Furthermore, the CF2H group moderately increases lipophilicity, which can improve membrane permeability and overall bioavailability.[4][6]

| Property | Methyl (-CH3) | Hydroxyl (-OH) | Difluoromethyl (-CF2H) | Trifluoromethyl (-CF3) |

| Hansch Lipophilicity (π) | +0.50 | -0.67 | +0.37 (approx.) | +0.88 |

| Hydrogen Bond Capability | None | Donor & Acceptor | Donor (Weak) [6][7] | Acceptor (Weak) |

| Metabolic Stability | Low (Susceptible to oxidation) | Moderate (Susceptible to conjugation) | High [6] | Very High |

| Bioisosteric Role | N/A | Thiol, Amine | Hydroxyl, Thiol, Amine [3][4] | Chlorine, Methyl |

Table 1: Comparative analysis of the physicochemical properties of the difluoromethyl group and other common substituents.

Synthetic Pathways to Difluoromethylated Indoles

The successful synthesis of difluoromethylated indole compounds is critical for exploring their therapeutic potential. Modern synthetic chemistry offers several robust methods for introducing the CF2H group onto the indole core, primarily categorized as electrophilic, nucleophilic, and radical-based transformations.[6] The choice of strategy depends on the desired regioselectivity and the functional group tolerance of the indole substrate.

A common and effective approach involves the direct C-H functionalization of the indole ring. For instance, copper-catalyzed Friedel-Crafts-type reactions can achieve regioselective difluoromethylation at the electron-rich C3 position.[9] Alternatively, electrochemical methods provide a green and efficient route for C2-difluoromethylation using reagents like sodium difluoromethanesulfinate (HCF2SO2Na) under catalyst- and oxidant-free conditions.[10]

3.2. Anti-inflammatory Properties

The indole nucleus is the core structure of several non-steroidal anti-inflammatory drugs (NSAIDs), such as indomethacin, which functions by inhibiting cyclooxygenase (COX) enzymes. [11][12]The incorporation of a difluoromethyl group can enhance the potency and selectivity of these compounds for specific enzyme isoforms (e.g., COX-2), potentially leading to a better safety profile. The CF2H group's ability to form hydrogen bonds can strengthen interactions within the enzyme's active site.

Experimental Workflows for Biological Evaluation

A systematic and rigorous evaluation of biological activity is paramount in drug discovery. A tiered screening cascade, from primary target-based assays to more complex cell-based and in vivo models, ensures that only the most promising compounds advance. [13]

4.1. Protocol: In Vitro Antiproliferation (MTT) Assay

This protocol provides a standardized method to assess the cytotoxic effect of difluoromethylated indole compounds on cancer cell lines.

-

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase and adhered to the plate before drug treatment.

-

Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Add 100 µL of each concentration to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2. Causality: This duration is typically sufficient to observe significant effects on cell proliferation.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

4.2. Protocol: Microsomal Metabolic Stability Assay

This protocol assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its pharmacokinetic stability.

-

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a compound in the presence of liver microsomes.

-

Principle: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes like Cytochrome P450s) and an NADPH-regenerating system. The disappearance of the parent compound over time is monitored by LC-MS/MS.

-

Methodology:

-

Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

-

Initiation: Initiate the metabolic reaction by adding the test compound (at a final concentration of ~1 µM) and an NADPH-regenerating system. Causality: NADPH is a required cofactor for CYP450 enzyme activity. A regenerating system ensures its continuous supply.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. Causality: The cold solvent precipitates the microsomal proteins, halting the enzymatic reaction instantly. The internal standard corrects for variations in sample processing and instrument response.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Analysis: Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life as t1/2 = 0.693/k.

-

Conclusion and Future Outlook

The strategic combination of the privileged indole scaffold and the unique physicochemical properties of the difluoromethyl group represents a powerful and validated approach in modern drug discovery. These compounds have demonstrated a wide range of potent biological activities, particularly in oncology, by effectively modulating key signaling pathways. The CF2H group acts as a valuable tool for medicinal chemists, offering a means to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable hydrogen bonding interactions that can significantly improve a drug candidate's overall profile. [4][5]The continued exploration of this chemical space, guided by robust synthetic methods and rigorous biological evaluation, holds immense promise for the development of novel and effective therapeutics to address unmet medical needs.

References

-

Zafrani, Y., et al. (2017). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(2). [Link]

-

Al-Ostath, A., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. MDPI. [Link]

-

ACS Publications (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link]

-

Barata-Vallejo, S., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Zafrani, Y., et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. NIH National Library of Medicine. [Link]

-

ACS Publications (2017). Copper-Catalyzed Synthesis of Indol-3-yl α-(Difluoromethyl)-α-(trifluoromethyl)carbinols. The Journal of Organic Chemistry. [Link]

-

Al-Mulla, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PubMed Central. [Link]

-

ResearchGate (n.d.). The geminal difluoromethylene group: bioisosterism, and catalysis-based... ResearchGate. [Link]

-

Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. PubMed Central. [Link]

-

Kaur, N., et al. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

-

RSC Publishing (2021). The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]

-

Synfacts (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Thieme. [Link]

-

ResearchGate (n.d.). Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

ResearchGate (2020). Transition-Metal Free Direct Difluoromethylthiolation of Electron-Rich Aromatics with Difluoromethanesulfonyl Chloride. ResearchGate. [Link]

-

ACS Publications (2015). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters. [Link]

-

Wager, T.T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

NIH National Library of Medicine (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

-

Macmillan Group, Princeton University (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Journal of the American Chemical Society. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Pharma sourcing. [Link]

-

ResearchGate (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

-

ResearchGate (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

-

PubMed Central (2017). Methods of probing the interactions between small molecules and disordered proteins. Journal of Biological Chemistry. [Link]

-

ResearchGate (n.d.). Selected examples of CF2H-containing pharmaceuticals and drug candidates over the past two decades. ResearchGate. [Link]

-

PubMed Central (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

PubMed (2016). Recent Progress in Biological Activities of Indole and Indole Alkaloids. Mini Reviews in Medicinal Chemistry. [Link]

-

Bentham Science (n.d.). The Biological and Pharmacological Potentials of Indole-based Heterocycles. Bentham Science. [Link]

-

PubMed (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Current Topics in Medicinal Chemistry. [Link]

-

ResearchGate (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]

-

PubMed Central (2011). Biomedical Importance of Indoles. Molecules. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The preparation of difluoromethylated indoles via electrochemical oxidation under catalyst- and oxidant-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. accio.github.io [accio.github.io]

The Emergence of 2-(Difluoromethyl)-1H-Indole Analogs: A Technical Guide for Drug Discovery

Abstract

The indole scaffold remains a cornerstone in medicinal chemistry, celebrated for its prevalence in natural products and its role in a multitude of clinically successful drugs.[1] The strategic incorporation of fluorine-containing substituents has become a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. This guide provides an in-depth technical exploration into the discovery of novel 2-(difluoromethyl)-1H-indole analogs, a class of compounds demonstrating significant potential in modern drug development. We will dissect the rationale behind their synthesis, provide detailed experimental methodologies, analyze their biological significance and structure-activity relationships (SAR), and discuss the critical role of the difluoromethyl group in shaping their pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Indole Nucleus and the Power of Fluorine in Medicinal Chemistry

The indole ring system is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals with diverse therapeutic applications, from anti-cancer agents to anti-migraine medications.[2] Its unique electronic properties and ability to participate in various biological interactions make it an attractive starting point for the design of novel therapeutics.

The introduction of fluorine into drug candidates can profoundly influence their properties. The difluoromethyl (CHF2) group, in particular, offers a unique combination of steric and electronic effects. It is a lipophilic hydrogen bond donor, and its incorporation can enhance metabolic stability, improve membrane permeability, and modulate the pKa of nearby functionalities, thereby positively impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide focuses specifically on the C2-position of the indole ring. Functionalization at this position can significantly alter the molecule's interaction with biological targets compared to the more commonly substituted C3-position.[4] The combination of the indole scaffold with a C2-difluoromethyl substituent presents a compelling strategy for the development of next-generation therapeutics.

Synthetic Strategies for this compound Analogs

The selective introduction of a difluoromethyl group at the C2-position of the indole nucleus has been a significant synthetic challenge. However, recent advances in catalytic methods have provided efficient and reliable routes to these valuable compounds.

Copper-Catalyzed C-2 Difluoromethylation: A Key Enabling Technology

Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for the C-H functionalization of heterocycles. A notable advancement is the direct C-2 difluoromethylation of indoles using a copper(II) catalyst and a suitable difluoromethyl source, such as sodium difluoromethylsulfinate (HCF2SO2Na).[5][6]

Experimental Protocol: Copper-Catalyzed C-2 Difluoromethylation of Indole

This protocol is a representative procedure based on established literature.[5][6]

Materials:

-

1H-Indole

-

Sodium difluoromethylsulfinate (HCF2SO2Na)

-

Copper(II) sulfate (CuSO4)

-

tert-Butyl hydroperoxide (tBuOOH, 70% in water)

-

Potassium fluoride (KF)

-

Dimethylacetamide (DMA)

-

Argon (or Nitrogen) gas supply

-

Standard glassware for organic synthesis

Procedure:

-